molecular formula C37H44N4O10S2 B12059491 Dy-560 NHS ester CAS No. 178623-13-7

Dy-560 NHS ester

Cat. No.: B12059491
CAS No.: 178623-13-7
M. Wt: 768.9 g/mol
InChI Key: ZVRXEZSQXWSLKP-UHFFFAOYSA-N
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Description

Dy-560 N-hydroxysuccinimide ester is a rhodamine-based fluorescent dye that is widely used in various scientific fields. This compound is known for its high molar absorbance and excellent solubility in water, methanol, dimethylformamide, and dimethyl sulfoxide. Dy-560 N-hydroxysuccinimide ester is particularly suitable for protein labeling, microarray experiments, fluorescence in situ hybridization microscopy, and gel electrophoresis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dy-560 N-hydroxysuccinimide ester typically involves the reaction of a rhodamine derivative with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide under mild conditions. The resulting product is then purified using chromatographic techniques to obtain the pure Dy-560 N-hydroxysuccinimide ester .

Industrial Production Methods

Industrial production of Dy-560 N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps are also scaled up using industrial chromatography systems to handle larger quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

Dy-560 N-hydroxysuccinimide ester primarily undergoes nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is highly reactive towards nucleophiles, particularly primary amines, forming stable amide bonds .

Common Reagents and Conditions

Major Products

The major products formed from the reaction of Dy-560 N-hydroxysuccinimide ester with primary amines are amide derivatives. These products retain the fluorescent properties of the parent compound, making them useful for various labeling applications .

Scientific Research Applications

Dy-560 N-hydroxysuccinimide ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dy-560 N-hydroxysuccinimide ester involves the formation of a stable amide bond between the N-hydroxysuccinimide ester group and a primary amine. This reaction is pH-dependent, with optimal conditions typically being slightly basic. The resulting amide bond is chemically stable, allowing the fluorescent properties of Dy-560 to be retained in the labeled molecule .

Comparison with Similar Compounds

Similar Compounds

  • Dy-550 N-hydroxysuccinimide ester
  • Dy-570 N-hydroxysuccinimide ester
  • Dy-580 N-hydroxysuccinimide ester

Uniqueness

Dy-560 N-hydroxysuccinimide ester is unique due to its specific absorption and emission maxima, which make it particularly suitable for certain fluorescence applications. Its high molar absorbance and excellent solubility also contribute to its widespread use in various scientific fields .

Properties

CAS No.

178623-13-7

Molecular Formula

C37H44N4O10S2

Molecular Weight

768.9 g/mol

IUPAC Name

2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]sulfamoyl]benzenesulfonate

InChI

InChI=1S/C37H44N4O10S2/c1-5-39(6-2)25-13-16-28-31(22-25)50-32-23-26(40(7-3)8-4)14-17-29(32)37(28)30-18-15-27(24-33(30)53(47,48)49)52(45,46)38-21-11-9-10-12-36(44)51-41-34(42)19-20-35(41)43/h13-18,22-24,38H,5-12,19-21H2,1-4H3

InChI Key

ZVRXEZSQXWSLKP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)S(=O)(=O)[O-]

Origin of Product

United States

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